molecular formula C12H11ClN2O B14648206 5-[2-(4-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine CAS No. 53558-04-6

5-[2-(4-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine

Cat. No.: B14648206
CAS No.: 53558-04-6
M. Wt: 234.68 g/mol
InChI Key: GVKNAPAXGKQWTC-UHFFFAOYSA-N
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Description

5-[2-(4-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine is an organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a chlorophenyl group, an ethenyl linkage, and a methyl-substituted oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired ethenyl linkage.

    Chlorophenyl Substitution: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, using chlorobenzene derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the ethenyl group or the oxazole ring is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group, or reduce other functional groups within the molecule.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-[2-(4-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[2-(4-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(4-Chlorophenyl)ethenyl]quinoline: This compound shares the chlorophenyl and ethenyl groups but has a quinoline ring instead of an oxazole ring.

    1-[(1E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-4-[(1-(4-pyridinyl)-4-piperidinyl)methyl]piperazine: This compound also contains the chlorophenyl and ethenyl groups but has a more complex structure with additional functional groups.

Uniqueness

5-[2-(4-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine is unique due to its specific combination of functional groups and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

53558-04-6

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

5-[2-(4-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine

InChI

InChI=1S/C12H11ClN2O/c1-8-12(14)11(16-15-8)7-4-9-2-5-10(13)6-3-9/h2-7H,14H2,1H3

InChI Key

GVKNAPAXGKQWTC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1N)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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